molecular formula C10H11BrO2 B1271041 2-Bromo-1-(4-ethoxyphenyl)ethanone CAS No. 51012-63-6

2-Bromo-1-(4-ethoxyphenyl)ethanone

Cat. No.: B1271041
CAS No.: 51012-63-6
M. Wt: 243.1 g/mol
InChI Key: VJMIEHFULCHDLD-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H11BrO2 . It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha carbon of the ethanone group, and an ethoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(4-ethoxyphenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular function . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmitter breakdown . This inhibition results from the covalent binding of the compound to the enzyme’s active site, preventing substrate access. Additionally, this compound can alter gene expression by interacting with DNA-binding proteins, thereby influencing transcriptional regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions but can undergo degradation over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can result from the accumulation of reactive intermediates formed during the compound’s metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of interacting with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . This compound can be transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone typically involves the bromination of 4-ethoxyacetophenone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)ethanone primarily involves its role as an electrophile in organic reactions. The bromine atom attached to the alpha carbon makes the carbonyl carbon more susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can also affect the compound’s electronic properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

2-bromo-1-(4-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMIEHFULCHDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366571
Record name 2-bromo-1-(4-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-63-6
Record name 2-Bromo-1-(4-ethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-(4-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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